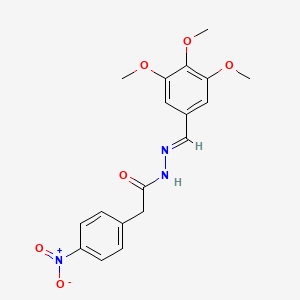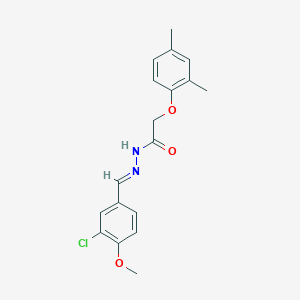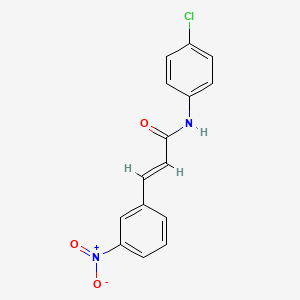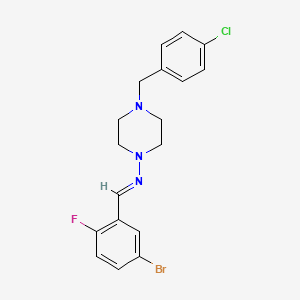![molecular formula C20H26N4O2 B5538775 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide" involves complex reactions, including the formation of pyrazole derivatives and the attachment of various functional groups to achieve the desired compound. For instance, Mahmoud Arafat et al. (2022) described the synthesis of bis(pyrazol-5-ols) and pyridone derivatives, highlighting the versatility of pyrazole moieties in synthetic chemistry (Arafat et al., 2022). Similarly, the creation of coordination complexes from pyrazole-acetamide derivatives as investigated by K. Chkirate et al. (2019) showcases the potential of pyrazole-based compounds in forming structurally complex and functionally diverse molecules (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features intricate hydrogen bonding patterns and the ability to form various supramolecular architectures. Gerson López et al. (2010) examined the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing the influence of molecular interactions on the compound's structure and properties (López et al., 2010).
Chemical Reactions and Properties
Compounds containing the pyrazole moiety, akin to our compound of interest, participate in various chemical reactions, leading to the formation of novel derivatives with potential biological activities. The study by K. Sunder and Jayapal Maleraju (2013) on the synthesis of novel acetamide derivatives showcases the reactivity of such compounds and their application in creating molecules with anti-inflammatory properties (Sunder & Maleraju, 2013).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide, a pyrazole-acetamide derivative, has been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, synthesized with pyrazole-acetamide derivatives, demonstrate significant antioxidant activity. The study highlights the impact of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
This compound has been a key intermediate in synthesizing various heterocyclic compounds, including pyridine, pyrrole, thiazole, and pyrazole derivatives. The synthesis pathways often involve reactions with other chemical reagents, leading to the creation of novel compounds with potential antimicrobial properties (Bondock et al., 2008).
Antimicrobial Agent Development
Research has explored the use of N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide in developing novel antimicrobial agents. By incorporating this compound into the synthesis of various heterocyclic structures, researchers have evaluated their efficacy as antimicrobial agents, showcasing their potential in medicinal chemistry applications (Darwish et al., 2014).
Insecticidal Properties
The compound has also been investigated for its use in synthesizing heterocycles with insecticidal properties. Studies have shown that compounds derived from this acetamide exhibit significant insecticidal activity, particularly against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-8-17(9-7-14)18-12-24(13-19(18)23-15(2)25)20(26)5-3-4-16-10-21-22-11-16/h6-11,18-19H,3-5,12-13H2,1-2H3,(H,21,22)(H,23,25)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJVBRLCGNCBB-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)CCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)
![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)
![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
